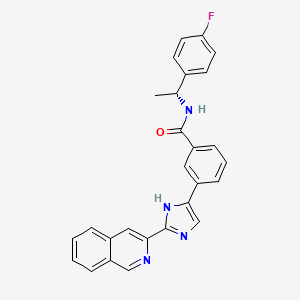

TTP-8307

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H21FN4O |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-[(1R)-1-(4-fluorophenyl)ethyl]-3-(2-isoquinolin-3-yl-1H-imidazol-5-yl)benzamide |

InChI |

InChI=1S/C27H21FN4O/c1-17(18-9-11-23(28)12-10-18)31-27(33)21-8-4-7-20(13-21)25-16-30-26(32-25)24-14-19-5-2-3-6-22(19)15-29-24/h2-17H,1H3,(H,30,32)(H,31,33)/t17-/m1/s1 |

InChI Key |

SIBDJDZVNXVLEX-QGZVFWFLSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C3=CN=C(N3)C4=CC5=CC=CC=C5C=N4 |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C3=CN=C(N3)C4=CC5=CC=CC=C5C=N4 |

Synonyms |

TTP-8307 |

Origin of Product |

United States |

Foundational & Exploratory

TTP-8307: A Deep Dive into its Mechanism of Action Against Enterovirus Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enteroviruses represent a significant threat to public health, causing a wide range of diseases from the common cold to severe neurological illnesses. The development of broad-spectrum antiviral therapies is a critical unmet need. This technical guide delves into the mechanism of action of TTP-8307, a potent inhibitor of enterovirus replication. This compound targets a crucial host cellular pathway hijacked by these viruses for their propagation: the phosphatidylinositol 4-kinase III beta (PI4KB) and oxysterol-binding protein (OSBP) axis. By directly inhibiting OSBP, this compound disrupts the formation of viral replication organelles, effectively halting the viral life cycle. This document provides a comprehensive overview of the molecular interactions, quantitative antiviral activity, and the experimental methodologies used to elucidate the function of this compound, offering a valuable resource for the scientific community engaged in antiviral research and development.

Introduction: The Enterovirus Replication Strategy and the PI4KB-OSBP Pathway

Enteroviruses, belonging to the Picornaviridae family, are non-enveloped, positive-sense single-stranded RNA viruses. Their replication cycle is intimately linked with the manipulation of host cellular machinery. A key event in their life cycle is the formation of replication organelles (ROs), specialized membranous structures derived from host cell organelles where viral RNA replication takes place.[1][2] The biogenesis of these ROs is critically dependent on the host's lipid metabolism, particularly the PI4KB-OSBP pathway.[3][4]

The viral protein 3A plays a pivotal role in hijacking this pathway by recruiting PI4KB to the site of replication.[2] PI4KB then locally generates high concentrations of phosphatidylinositol 4-phosphate (PI4P) on the RO membranes.[3] This accumulation of PI4P serves as a docking signal for OSBP, a lipid transfer protein that shuttles cholesterol from the endoplasmic reticulum (ER) to the ROs in exchange for PI4P.[4][5] This cholesterol enrichment is essential for the structural integrity and function of the replication organelles, and thus for efficient viral genome replication.[2][5]

This compound: Mechanism of Action as an OSBP Inhibitor

Initially identified as an inhibitor of enterovirus replication with resistance mutations mapping to the viral 3A protein, this compound was later discovered to act on a host target.[6][7] Subsequent research definitively identified oxysterol-binding protein (OSBP) as the direct target of this compound.[1][4]

Unlike some other OSBP inhibitors that bind to the sterol-binding domain, this compound appears to have a different binding site.[8] Its inhibitory action disrupts the lipid transfer function of OSBP, preventing the transport of cholesterol to the viral replication organelles.[1][4] This disruption of cholesterol homeostasis at the ROs leads to the inhibition of viral RNA synthesis in a dose-dependent manner, without affecting the initial stages of polyprotein synthesis or processing.[7] The antiviral activity of this compound extends to other viruses that rely on the OSBP pathway, such as encephalomyocarditis virus and hepatitis C virus.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in enterovirus replication and the mechanism of this compound, as well as a typical experimental workflow to assess its antiviral activity.

Quantitative Data on Antiviral Activity and Cytotoxicity

The antiviral potency of this compound has been evaluated against a range of enteroviruses in various cell lines. The tables below summarize the key quantitative data.

Table 1: Antiviral Activity (EC50) of this compound against various Enteroviruses

| Virus Serotype | Cell Line | EC50 (µM) | Reference |

| Coxsackievirus B3 (CVB3) | BGM | 1.2 | [1] |

| Poliovirus (Sabin strains) | - | 0.85 | [1] |

| Enterovirus A16 (EVA16) | - | 5.34 | [1] |

| Enterovirus A21 (EVA21) | - | 5.34 | [1] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: Cytotoxicity (CC50) of this compound in different cell lines

| Cell Line | CC50 (µM) | Reference |

| HeLa | >50 | Data inferred from multiple sources indicating low cytotoxicity |

| Vero | >100 | Data inferred from multiple sources indicating low cytotoxicity |

| BGM | >25 | [7] |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro OSBP-Mediated Dehydroergosterol (DHE) Transfer Assay

This assay measures the ability of OSBP to transfer a fluorescent cholesterol analog, DHE, between liposomes, and assesses the inhibitory effect of compounds like this compound.

Materials:

-

Purified recombinant OSBP protein

-

Donor liposomes: Containing DHE and a quencher (e.g., Dansyl-PE)

-

Acceptor liposomes: Without DHE or quencher

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

This compound and other control compounds (e.g., Itraconazole) dissolved in DMSO

-

Fluorometer

Protocol:

-

Prepare donor and acceptor liposomes by extrusion.

-

In a 96-well black plate, mix acceptor liposomes, purified OSBP, and the test compound (this compound or control) in the assay buffer.

-

Initiate the transfer reaction by adding the donor liposomes.

-

Monitor the increase in DHE fluorescence over time at an excitation wavelength of 325 nm and an emission wavelength of 420 nm. The increase in fluorescence corresponds to the transfer of DHE from the quenched environment of the donor liposomes to the acceptor liposomes.

-

Calculate the initial rate of DHE transfer for each condition.

-

Determine the percentage of inhibition by comparing the transfer rates in the presence of this compound to the DMSO control.

Bimolecular Fluorescence Complementation (BiFC) Assay for OSBP-VAP-A Interaction

This cell-based assay visualizes the interaction between OSBP and its ER-anchored partner VAP-A and can be used to assess whether a compound disrupts this interaction.

Materials:

-

Mammalian cells (e.g., HeLa)

-

Expression plasmids:

-

OSBP fused to the N-terminal fragment of a fluorescent protein (e.g., VN-OSBP)

-

VAP-A fused to the C-terminal fragment of the same fluorescent protein (e.g., VC-VAP-A)

-

-

Transfection reagent

-

This compound and control compounds dissolved in DMSO

-

Fluorescence microscope

Protocol:

-

Seed cells in a glass-bottom dish suitable for microscopy.

-

Co-transfect the cells with the VN-OSBP and VC-VAP-A expression plasmids.

-

Allow 24-48 hours for protein expression.

-

Treat the transfected cells with this compound or control compounds for a defined period (e.g., 4-6 hours).

-

Visualize the cells using a fluorescence microscope. A positive interaction between OSBP and VAP-A will bring the two fluorescent protein fragments in close proximity, leading to the reconstitution of the fluorescent signal.

-

Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

-

Compare the fluorescence intensity in this compound-treated cells to the DMSO control to determine if the compound affects the OSBP-VAP-A interaction.

Antiviral Plaque Reduction Assay

This is a standard virological assay to quantify the antiviral activity of a compound.

Materials:

-

Confluent monolayer of susceptible cells (e.g., Vero or HeLa) in 6-well plates

-

Enterovirus stock of known titer (PFU/mL)

-

Serial dilutions of this compound

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose)

-

Crystal violet solution for staining

Protocol:

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 PFU/well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing different concentrations of this compound or DMSO as a control.

-

Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the DMSO control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Conclusion

This compound represents a promising class of host-targeting antivirals with broad-spectrum activity against enteroviruses. Its mechanism of action, through the direct inhibition of the host lipid transfer protein OSBP, highlights a key vulnerability in the enterovirus replication cycle. By disrupting the crucial flow of cholesterol to the viral replication organelles, this compound effectively cripples the virus's ability to propagate. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into this compound and the development of novel OSBP-targeting antiviral strategies. The continued exploration of such host-directed therapies holds significant potential for combating the diverse and evolving threat of enteroviral infections.

References

- 1. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Uncovering oxysterol-binding protein (OSBP) as a target of the anti-enteroviral compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azurebiosystems.com [azurebiosystems.com]

- 6. A four-step cycle driven by PI(4)P hydrolysis directs sterol/PI(4)P exchange by the ER-Golgi tether OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

TTP-8307: A Comprehensive Technical Overview of a Novel Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTP-8307 is a potent antiviral compound initially identified as an inhibitor of enterovirus and rhinovirus replication. Subsequent research has elucidated its primary mechanism of action, which involves the direct inhibition of the cellular oxysterol-binding protein (OSBP). By targeting OSBP, this compound disrupts the PI4KIIIβ-PI4P-OSBP pathway, a crucial cellular pathway hijacked by a broad range of viruses for the formation of their replication organelles. This technical guide provides a detailed overview of the discovery, initial characterization, and mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Discovery and Initial Characterization

This compound was first identified as a promising broad-spectrum inhibitor of enterovirus replication.[1] Initial studies focused on its ability to inhibit the replication of various rhino- and enteroviruses. The compound was observed to inhibit viral RNA synthesis in a dose-dependent manner, without affecting the synthesis or processing of the viral polyprotein.[2]

Antiviral Activity

The initial characterization of this compound demonstrated its efficacy against a range of enteroviruses. Notably, it inhibits the replication of coxsackievirus B3 (CVB3), all three poliovirus Sabin strains, and coxsackieviruses A16 and A21.[2][3] Furthermore, this compound shows activity against several human rhinovirus (HRV) serotypes, including HRV 2, 29, 39, 45, 63, and 85.[2][3]

Table 1: Antiviral Activity of this compound against Various Enteroviruses

| Virus Strain | EC50 (µM) |

| Coxsackievirus B3 (CVB3 Nancy) | 1.2[3][4] |

| Enterovirus A16 | 0.85[3][4] |

| Enterovirus A21 | 5.34[3][4] |

Mechanism of Action: Targeting Oxysterol-Binding Protein (OSBP)

While initial investigations suggested that this compound might target the viral non-structural protein 3A, subsequent in-depth studies revealed that its primary cellular target is the oxysterol-binding protein (OSBP).[5][6][7] Enteroviruses and other viruses exploit the host cell's PI4KIIIβ-PI4P-OSBP pathway to facilitate the transport of cholesterol to their replication organelles, a critical step for viral genome replication.[5][7] this compound directly inhibits the lipid transfer function of OSBP.[6][8] This inhibition disrupts the formation of viral replication organelles, thereby blocking viral replication.[5][7] The antiviral activity of this compound extends to other viruses that are dependent on OSBP, such as the picornavirus encephalomyocarditis virus (EMCV) and the flavivirus hepatitis C virus (HCV).[5][6][7]

The PI4KIIIβ-PI4P-OSBP Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

Caption: this compound inhibits the OSBP-mediated transport of cholesterol.

Experimental Protocols

This section details the key experimental methodologies used in the characterization of this compound.

Time-of-Drug-Addition Assay

This assay is employed to determine the stage of the viral replication cycle that is inhibited by the compound.

-

Objective: To identify the window of antiviral activity of this compound.

-

Methodology:

-

Seed host cells (e.g., BGM cells) in multi-well plates and allow them to adhere.

-

Infect the cells with the virus (e.g., CVB3) at a specific multiplicity of infection (MOI).

-

Add this compound at various concentrations to the infected cells at different time points post-infection (e.g., 0, 1, 2, 3, 4, 5, 6 hours).

-

Incubate the plates for a full replication cycle (e.g., 7 hours).

-

Assess the viral-induced cytopathic effect (CPE) or quantify viral yield using methods like plaque assays or qPCR.

-

-

Results Interpretation: The time point at which the addition of the drug no longer effectively inhibits viral replication indicates the approximate stage of the viral life cycle targeted by the compound. For this compound, maximal inhibition was observed when the drug was added within the first 3 hours post-infection, coinciding with the onset of viral RNA synthesis.[2]

Viral RNA Accumulation Assay using a Subgenomic Replicon

This assay specifically measures the effect of the compound on viral RNA synthesis.

-

Objective: To determine if this compound inhibits the accumulation of viral RNA.

-

Methodology:

-

Utilize a subgenomic replicon of the virus (e.g., CVB3) where the structural protein-coding region (P1) is replaced with a reporter gene, such as luciferase.

-

Transfect host cells (e.g., BGM cells) with the subgenomic replicon RNA in the presence or absence of this compound. A known inhibitor of viral RNA replication, such as guanidine hydrochloride, should be included as a positive control.

-

At various time points post-transfection, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

-

-

Results Interpretation: A significant reduction in reporter gene activity in the presence of this compound indicates inhibition of viral RNA replication. Transfection in the presence of 25 µM this compound resulted in a complete inhibition of viral RNA accumulation.[2]

In Vitro OSBP-Mediated Sterol Transfer Assay

This liposomal assay directly measures the inhibitory effect of this compound on the sterol transfer activity of OSBP.

-

Objective: To assess the direct impact of this compound on OSBP's ability to transfer sterols.

-

Methodology:

-

Prepare donor liposomes containing a naturally fluorescent sterol, dehydroergosterol (DHE), and acceptor liposomes.

-

Purify recombinant OSBP protein.

-

Incubate the donor and acceptor liposomes with purified OSBP in the presence of this compound or a vehicle control (e.g., DMSO). Itraconazole (ITZ), a known OSBP inhibitor, can be used as a positive control.[6]

-

Measure the transfer of DHE from donor to acceptor liposomes by monitoring the change in fluorescence.

-

-

Results Interpretation: A decrease in the rate of DHE transfer in the presence of this compound demonstrates its direct inhibitory effect on OSBP's sterol transport function.[6][8]

Liposomal Float-Up Assay

This assay is used to determine if a compound affects the binding of a protein or its domains to membranes.

-

Objective: To examine the effect of this compound on the binding of OSBP domains to liposomes mimicking the Endoplasmic Reticulum (ER) and Golgi membranes.

-

Methodology:

-

Prepare liposomes with compositions that mimic ER and Golgi membranes.

-

Incubate a purified N-terminal fragment of OSBP (containing the PH and FFAT domains) with the liposomes in the presence of this compound or a vehicle control.

-

Subject the mixture to ultracentrifugation through a density gradient. The liposomes and any bound proteins will "float up" to a lower density fraction.

-

Collect the liposomal fractions and analyze the protein content by SDS-PAGE and Western blotting.

-

-

Results Interpretation: This assay can reveal if the compound interferes with the membrane-targeting domains of OSBP.[6][8]

Bimolecular Fluorescence Complementation (BiFC) Assay

BiFC assays are used to visualize and quantify protein-protein interactions in living cells.

-

Objective: To assess whether this compound can indirectly modulate the interaction between OSBP's FFAT motif and the VAP-A protein on the ER.

-

Methodology:

-

Create expression constructs for OSBP and VAP-A, each fused to a non-fluorescent fragment of a fluorescent protein (e.g., Venus).

-

Co-transfect cells with these constructs. If OSBP and VAP-A interact, the fluorescent protein fragments are brought into proximity, reconstituting the fluorescent signal.

-

Treat the transfected cells with this compound, a known OSBP inhibitor (like OSW-1 or ITZ), or a vehicle control.

-

Quantify the BiFC signal using fluorescence microscopy or a plate reader.

-

-

Results Interpretation: A change in the BiFC signal in the presence of this compound would suggest that the compound, by binding to OSBP, induces a conformational change that affects its interaction with VAP-A. This compound has been shown to slightly reduce the BiFC signal, suggesting it targets the ORD of OSBP.[8]

Experimental Workflow and Logic

The following diagram outlines the logical flow of experiments used to elucidate the mechanism of action of this compound.

Caption: Logical progression of experiments for this compound's mechanism of action.

Conclusion

This compound represents a significant advancement in the development of broad-spectrum antiviral agents. Its unique mechanism of action, the direct inhibition of the host protein OSBP, provides a novel strategy for combating a wide range of viral infections that depend on this cellular pathway. The detailed characterization of this compound, from its initial discovery to the elucidation of its precise molecular target, offers a compelling case study for future antiviral drug development programs. The experimental protocols and data presented herein provide a valuable resource for researchers in the fields of virology, cell biology, and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | Antiviral compounds | TargetMol [targetmol.com]

- 5. Uncovering oxysterol-binding protein (OSBP) as a target of the anti-enteroviral compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. researchgate.net [researchgate.net]

TTP-8307: A Technical Guide to its Structure, Chemical Properties, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational antiviral compound TTP-8307, detailing its structural formula, key chemical properties, and mechanism of action. The information presented is intended to support ongoing research and development efforts in the field of antiviral therapeutics.

Structural and Chemical Properties

This compound is a novel small molecule inhibitor identified as a potent agent against a range of enteroviruses and rhinoviruses.[1] Its fundamental chemical and physical characteristics are summarized below.

Structural Formula:

Caption: The chemical structure of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H21FN4O | [2] |

| Molecular Weight | 436.48 g/mol | [2][3] |

| Solubility | Soluble in DMSO (80 mg/mL, 183.28 mM) | [3] |

| Storage (Powder) | -20°C for 3 years | [3] |

| Storage (In Solvent) | -80°C for 1 year | [3] |

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity, primarily against various enteroviruses. Its efficacy is quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Antiviral Activity of this compound (EC50 values)

| Virus | Cell Line | EC50 (µM) | Reference |

| Coxsackievirus B3 (CVB3) | HeLa | 1.2 | [2] |

| Poliovirus (Sabin strains) | - | Not specified | [2] |

| Coxsackievirus A16 | - | 0.85 | [2] |

| Coxsackievirus A21 | - | 5.34 | [2] |

| Human Rhinovirus 2 (HRV2) | - | Inhibitory | [3] |

| Human Rhinovirus 29 (HRV29) | - | Inhibitory | [3] |

| Human Rhinovirus 39 (HRV39) | - | Inhibitory | [3] |

| Human Rhinovirus 45 (HRV45) | - | Inhibitory | [3] |

| Human Rhinovirus 63 (HRV63) | - | Inhibitory | [3] |

| Human Rhinovirus 85 (HRV85) | - | Inhibitory | [3] |

| Encephalomyocarditis virus (EMCV) | HeLa | Suppressed | [4] |

| Hepatitis C virus (HCV) | Huh 9-13 | Suppressed | [4] |

Mechanism of Action: Targeting Oxysterol-Binding Protein (OSBP)

This compound exerts its antiviral effects by inhibiting viral RNA synthesis.[1] While initially thought to target the viral non-structural protein 3A, further research has revealed that its primary mechanism of action involves the host protein, Oxysterol-Binding Protein (OSBP).[4][5] OSBP is a crucial component of the PI4KIIIβ-PI4P-OSBP pathway, which enteroviruses hijack to facilitate the formation of their replication organelles.

By inhibiting OSBP, this compound disrupts the transport of cholesterol to the viral replication sites, a process essential for the structural integrity and function of these organelles. This disruption ultimately leads to the cessation of viral replication.

Caption: Signaling pathway of this compound's antiviral action.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.

Antiviral Activity Assay (Renilla Luciferase-Based)

This assay quantifies the inhibitory effect of this compound on viral replication by measuring the activity of a reporter enzyme (Renilla luciferase) engineered into the viral genome.

Methodology:

-

Cell Seeding: Plate HeLa cells in 96-well plates and grow to 80-90% confluency.

-

Infection: Infect the cells with a Renilla luciferase-expressing virus (e.g., RLuc-CVB3) at a specified multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for viral replication (e.g., 7 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., Renilla Luciferase Assay Lysis Buffer).

-

Luciferase Measurement: Measure the Renilla luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of viral replication inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the antiviral activity assay.

OSBP Inhibition Assay (In Vitro Liposomal Assay)

This in vitro assay directly measures the ability of this compound to inhibit the sterol transport function of OSBP between artificial membranes (liposomes).

Methodology:

-

Liposome Preparation: Prepare two types of liposomes:

-

Donor Liposomes (ER-like): Containing a fluorescent sterol analog (e.g., dehydroergosterol - DHE).

-

Acceptor Liposomes (Golgi-like): Unlabeled.

-

-

Assay Setup: In a reaction mixture, combine the donor and acceptor liposomes with purified OSBP protein.

-

Compound Addition: Add this compound at the desired concentration to the reaction mixture. Include controls (e.g., DMSO vehicle, known OSBP inhibitor like Itraconazole).

-

Incubation: Incubate the mixture to allow for OSBP-mediated transfer of the fluorescent sterol from donor to acceptor liposomes.

-

Detection: Monitor the change in fluorescence of the sterol analog over time. The rate of fluorescence change is proportional to the rate of sterol transfer.

-

Data Analysis: Compare the rate of sterol transfer in the presence of this compound to the control conditions to determine the percentage of inhibition of OSBP activity.

Caption: Experimental workflow for the in vitro OSBP inhibition assay.

Conclusion

This compound is a promising broad-spectrum enterovirus inhibitor that functions by targeting the host protein OSBP, thereby disrupting a critical step in the viral replication cycle. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other compounds targeting similar host-virus interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Antiviral compounds | TargetMol [targetmol.com]

- 4. Frontiers | Oxysterole-binding protein targeted by SARS-CoV-2 viral proteins regulates coronavirus replication [frontiersin.org]

- 5. researchgate.net [researchgate.net]

TTP-8307: A Broad-Spectrum Enterovirus Inhibitor Targeting Oxysterol-Binding Protein

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enteroviruses represent a significant global health burden, causing a wide range of diseases from mild respiratory illnesses to severe neurological complications. The lack of broad-spectrum antiviral therapies necessitates the development of novel inhibitors. TTP-8307 has emerged as a promising broad-spectrum enterovirus inhibitor. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing its in vitro efficacy, outlining key experimental protocols for its characterization, and discussing the mechanisms of viral resistance. This compound inhibits enterovirus replication by directly targeting a host cellular protein, oxysterol-binding protein (OSBP), a key component of the PI4KIIIβ-PI4P-OSBP pathway essential for the formation of viral replication organelles. This guide consolidates available data to serve as a valuable resource for researchers in the field of antiviral drug development.

Introduction

The genus Enterovirus, belonging to the Picornaviridae family, encompasses a diverse group of RNA viruses, including polioviruses, coxsackieviruses, echoviruses, and rhinoviruses. These viruses are responsible for a myriad of human diseases, such as the common cold, hand, foot, and mouth disease, aseptic meningitis, myocarditis, and poliomyelitis. Despite their significant impact on public health, there are currently no approved broad-spectrum antiviral drugs for the treatment of enterovirus infections. The high mutation rate and antigenic diversity among enterovirus serotypes pose significant challenges to the development of effective vaccines and therapies.

This compound is a small molecule inhibitor that has demonstrated potent and broad-spectrum activity against a range of enteroviruses and rhinoviruses. This document provides a detailed technical overview of this compound, focusing on its molecular mechanism, antiviral efficacy, and the methodologies used for its evaluation.

Mechanism of Action: Targeting the PI4KIIIβ-PI4P-OSBP Pathway

Enteroviruses remodel host intracellular membranes to create specialized structures called replication organelles (ROs), which are essential for the replication of their RNA genome. The formation and function of these ROs are critically dependent on the host cell's lipid metabolism. This compound exerts its antiviral effect by targeting a key host protein involved in this process: oxysterol-binding protein (OSBP).[1][2]

OSBP is a lipid transfer protein that localizes at the interface between the endoplasmic reticulum (ER) and the Golgi apparatus. It facilitates the exchange of cholesterol and phosphatidylinositol 4-phosphate (PI4P) between these two organelles. Enteroviruses hijack this pathway to enrich their replication organelles with cholesterol, a crucial component for their structure and function.[2][3] The viral non-structural protein 3A plays a critical role in recruiting the PI4KIIIβ enzyme to the replication organelles, leading to an accumulation of PI4P. This high concentration of PI4P then recruits OSBP to the ROs.

This compound directly binds to OSBP and inhibits its lipid transfer activity.[1][4] By blocking OSBP, this compound prevents the transport of cholesterol to the viral replication organelles, thereby disrupting their formation and inhibiting viral RNA synthesis.[5] This host-targeted mechanism of action suggests that this compound could have a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Data on Antiviral Activity

The in vitro antiviral activity of this compound has been evaluated against a panel of enteroviruses and rhinoviruses. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect (CPE) by 50%, is a key parameter for assessing antiviral potency.

| Virus Serotype | Cell Line | EC50 (µM) | Reference |

| Coxsackievirus B3 (CVB3) | Vero | 1.2 | [6] |

| Poliovirus Sabin 1 | Vero | 0.85 | [6] |

| Poliovirus Sabin 2 | Vero | 0.85 | [6] |

| Poliovirus Sabin 3 | Vero | 0.85 | [6] |

| Coxsackievirus A16 (CVA16) | Vero | 5.34 | [6] |

| Coxsackievirus A21 (CVA21) | Vero | 5.34 | [6] |

| Human Rhinovirus 2 (HRV2) | HeLa | N/A | [6] |

| Human Rhinovirus 29 (HRV29) | HeLa | N/A | [6] |

| Human Rhinovirus 39 (HRV39) | HeLa | N/A | [6] |

| Human Rhinovirus 45 (HRV45) | HeLa | N/A | [6] |

| Human Rhinovirus 63 (HRV63) | HeLa | N/A | [6] |

| Human Rhinovirus 85 (HRV85) | HeLa | N/A | [6] |

N/A: Specific EC50 values were not provided in the cited reference, but the compound was reported to be inhibitory.

Resistance to this compound

Resistance to antiviral drugs is a significant concern in the development of new therapies. Studies on this compound have identified that mutations in the viral non-structural protein 3A can confer resistance to the compound. The 3A protein is known to play a crucial role in the formation of replication organelles and the recruitment of host factors, including PI4KIIIβ.

Specifically, amino acid substitutions in a non-structured region of the 3A protein, preceding its hydrophobic domain, have been shown to reduce the susceptibility of coxsackievirus B3 to this compound. These mutations likely alter the interaction of the 3A protein with host factors or other viral proteins in a way that bypasses the inhibitory effect of this compound on OSBP.

Experimental Protocols

The following sections describe the general methodologies used to characterize the antiviral activity and mechanism of action of this compound.

Antiviral Activity Assay (CPE Reduction Assay)

This assay is used to determine the EC50 of this compound against various enteroviruses.

Experimental Workflow for CPE Reduction Assay

Caption: Workflow for the CPE reduction assay.

Methodology:

-

Cell Seeding: Host cells (e.g., Vero or HeLa) are seeded into 96-well microtiter plates at an appropriate density to form a confluent monolayer within 24 hours.

-

Compound Preparation: this compound is serially diluted in cell culture medium to obtain a range of concentrations.

-

Infection: The cell monolayers are infected with a specific enterovirus serotype at a low multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted this compound is added to the wells. Control wells include virus-infected cells without the compound (virus control) and uninfected cells without the compound (cell control).

-

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 3 to 5 days, or until the virus control wells show complete cytopathic effect (CPE).

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The MTS reagent is added to each well, and after a short incubation period, the absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the CC50 of this compound, which is the concentration that reduces the viability of uninfected host cells by 50%.

Methodology:

The protocol for the cytotoxicity assay is similar to the antiviral activity assay, with the key difference being that the cells are not infected with any virus.

-

Cell Seeding: Host cells are seeded in 96-well plates as described above.

-

Treatment: Serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Quantification of Cell Viability: Cell viability is measured using the MTS assay.

-

Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control. The CC50 value is determined from the dose-response curve.

In Vitro OSBP Inhibition Assays

Several in vitro assays can be employed to confirm the direct inhibition of OSBP by this compound.

5.3.1. Liposomal Float-Up Assay

This assay assesses the ability of this compound to disrupt the interaction between OSBP and its binding partners on membrane surfaces.

Methodology:

-

Liposome Preparation: Liposomes mimicking the composition of the ER and Golgi membranes are prepared.

-

Protein Binding: Recombinant OSBP protein (or a specific domain) is incubated with the liposomes in the presence or absence of this compound.

-

Centrifugation: The mixture is subjected to ultracentrifugation through a density gradient. Liposomes and any bound proteins will float to the top.

-

Analysis: The fractions of the gradient are collected and analyzed by SDS-PAGE and Western blotting to detect the presence of OSBP in the liposome-containing fraction. A decrease in the amount of OSBP in the liposome fraction in the presence of this compound indicates inhibition of binding.

5.3.2. Bimolecular Fluorescence Complementation (BiFC) Assay

This cell-based assay visualizes the interaction between OSBP and its partners in living cells and can be used to assess the disruptive effect of this compound.

Methodology:

-

Plasmid Construction: Plasmids are constructed to express OSBP and a known interaction partner (e.g., VAP-A) fused to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., Venus).

-

Transfection: Host cells are co-transfected with these plasmids. If OSBP and its partner interact, the two fragments of the fluorescent protein are brought into close proximity, leading to the reconstitution of the fluorescent signal.

-

Treatment: The transfected cells are treated with this compound or a vehicle control.

-

Microscopy: The cells are visualized using fluorescence microscopy to detect the BiFC signal. A decrease in the fluorescence intensity in the presence of this compound suggests that the compound disrupts the interaction between OSBP and its partner.

In Vivo Efficacy

To date, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of enterovirus infection. Further studies are required to evaluate the pharmacokinetic properties, safety profile, and therapeutic potential of this compound in a preclinical setting.

Conclusion

This compound is a potent broad-spectrum inhibitor of enteroviruses that acts through a novel host-targeted mechanism. By inhibiting the cellular lipid transfer protein OSBP, this compound disrupts the formation of viral replication organelles, a critical step in the enterovirus life cycle. The available in vitro data demonstrates its efficacy against a range of clinically relevant enteroviruses. While the emergence of resistance through mutations in the viral 3A protein has been observed, the host-centric mechanism of this compound may offer a higher barrier to resistance compared to direct-acting antivirals. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully assess the therapeutic potential of this compound as a much-needed treatment for enterovirus infections. This technical guide provides a solid foundation for researchers and drug developers interested in advancing the study of this promising antiviral compound.

References

- 1. This compound | Antiviral compounds | TargetMol [targetmol.com]

- 2. Experimental animal models for development of human enterovirus vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Structurally Diverse Small-Molecule Compounds with Broad Antiviral Activity against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Uncovering oxysterol-binding protein (OSBP) as a target of the anti-enteroviral compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

The Antiviral Activity of TTP-8307 Against Poliovirus and Coxsackievirus B3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral effects of the compound TTP-8307 against two significant human enteroviruses: poliovirus and coxsackievirus B3. The document summarizes key quantitative data, details the experimental methodologies used in its evaluation, and illustrates its proposed mechanism of action.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound has been quantified against various strains of poliovirus and coxsackievirus B3. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values derived from cytopathic effect (CPE) reduction assays.

Table 1: Antiviral Activity of this compound against Poliovirus

| Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| Poliovirus Sabin 1 | Vero | 0.85 | >25 | >29.4 |

| Poliovirus Sabin 2 | Vero | 0.85 | >25 | >29.4 |

| Poliovirus Sabin 3 | Vero | 0.85 | >25 | >29.4 |

Table 2: Antiviral Activity of this compound against Coxsackievirus B3 and Other Enteroviruses

| Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| Coxsackievirus B3 (Nancy) | Vero | 1.2[1] | >25 | >20.8 |

| Coxsackievirus A16 | Vero | 5.34 | >25 | >4.7 |

| Coxsackievirus A21 | Vero | 0.85 | >25 | >29.4 |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the antiviral properties of this compound.

Cell Lines and Viruses

-

Cell Lines:

-

Vero cells (African green monkey kidney) were utilized for all antiviral and cytotoxicity assays.

-

HeLa R19 cells were used in mechanism of action studies.

-

-

Virus Strains:

-

Poliovirus Sabin vaccine strains 1, 2, and 3.

-

Coxsackievirus B3 (CVB3), Nancy strain.

-

Coxsackievirus A16 and A21.

-

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary method for evaluating the ability of a compound to inhibit virus-induced cell death.

-

Cell Seeding: Vero cells are seeded into 96-well plates at a density that forms a confluent monolayer within 24 hours.

-

Compound Dilution: this compound is serially diluted to various concentrations in cell culture medium.

-

Infection and Treatment: The cell monolayers are infected with the respective virus at a specific multiplicity of infection (MOI). Immediately after infection, the diluted this compound is added to the wells.

-

Incubation: The plates are incubated for a period that allows for the development of significant cytopathic effect in the untreated, virus-infected control wells (typically 3-4 days).

-

Quantification of Cell Viability: Cell viability is quantified using a colorimetric method, such as the MTS assay. The absorbance is read, which correlates with the number of viable cells.

-

Data Analysis: The EC50 value is calculated as the compound concentration that inhibits virus-induced CPE by 50% compared to the untreated virus control.

Cytotoxicity Assay

To determine the toxicity of this compound on the host cells, a similar protocol to the CPE assay is followed, but without the addition of the virus.

-

Cell Seeding: Vero cells are seeded in 96-well plates.

-

Compound Treatment: Serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for the same duration as the CPE assay.

-

Quantification of Cell Viability: Cell viability is measured using the MTS assay.

-

Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Viral RNA Quantification

To determine the effect of this compound on viral RNA synthesis, quantitative reverse transcription PCR (qRT-PCR) is employed.

-

Cell Infection and Treatment: Cells are infected with the virus and treated with this compound as described above.

-

RNA Extraction: At various time points post-infection, total RNA is extracted from the cells.

-

qRT-PCR: The extracted RNA is subjected to qRT-PCR using primers and probes specific for the viral genome.

-

Data Analysis: The amount of viral RNA is quantified and compared between treated and untreated samples to determine the extent of inhibition of RNA synthesis.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both a host and a viral protein, which are interconnected in the viral replication process.

Targeting of Host Oxysterol-Binding Protein (OSBP)

Research has revealed that this compound's antiviral activity is mediated through the inhibition of the host protein, oxysterol-binding protein (OSBP)[2][3]. OSBP is a key component of the PI4KIIIβ-PI4P-OSBP pathway, which is hijacked by enteroviruses to facilitate the formation of their replication organelles. By inhibiting OSBP, this compound disrupts the transport of lipids, such as cholesterol, to the sites of viral replication, thereby impeding the assembly of the replication machinery[2][4].

Interaction with Viral Nonstructural Protein 3A

Studies on the development of resistance to this compound have identified mutations in the viral nonstructural protein 3A[1]. The 3A protein is known to play a crucial role in the formation of replication organelles and the manipulation of host cell pathways. The emergence of resistance mutations in 3A suggests that this viral protein is either a direct target of this compound or is functionally linked to the OSBP pathway that this compound inhibits. It is hypothesized that this compound disrupts the proper interaction of the 3A protein with other viral or cellular factors essential for replication.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound.

References

TTP-8307: An In-Depth Technical Guide to its Primary Cellular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTP-8307 is an antiviral compound that has demonstrated broad-spectrum activity against a range of enteroviruses and rhinoviruses. This technical guide provides a comprehensive overview of the primary cellular target of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these findings. The primary cellular target of this compound has been identified as Oxysterol-Binding Protein (OSBP), a key player in intracellular lipid transport and homeostasis. This compound inhibits the lipid transfer function of OSBP, thereby disrupting the formation of viral replication organelles and suppressing viral proliferation.

Primary Cellular Target: Oxysterol-Binding Protein (OSBP)

The principal cellular target of this compound is Oxysterol-Binding Protein (OSBP). OSBP is a lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus. It plays a crucial role in the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between these two organelles, a process that is vital for maintaining lipid homeostasis and is co-opted by numerous viruses for their replication.

This compound exerts its antiviral effect by directly inhibiting the lipid transfer activity of OSBP.[1] While the precise binding site of this compound on OSBP has not been fully elucidated, it is understood to interfere with the protein's ability to shuttle lipids, which is a critical step for the formation of the viral replication organelles necessary for the propagation of many RNA viruses.[1][2]

Quantitative Data: Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against a variety of viral strains. The following table summarizes the reported 50% effective concentration (EC50) values.

| Virus Strain | Cell Line | EC50 (µM) | Reference |

| Coxsackievirus B3 (CVB3 Nancy) | 1.2 | [3] | |

| Sabin poliovirus strains | 0.85 | [3] | |

| Coxsackievirus A16 | 0.85 | [3] | |

| Coxsackievirus A21 | 5.34 | [3] | |

| Human Rhinoviruses (HRVs) 2, 29, 39, 45, 63, 85 | Not specified | [3] | |

| Encephalomyocarditis virus (EMCV) | HeLa | Not specified | [4] |

| Hepatitis C virus (HCV) | Huh 9-13 | Not specified | [4] |

Signaling Pathway: The PI4KIIIβ-PI4P-OSBP Pathway

This compound's mechanism of action is intricately linked to the PI4KIIIβ-PI4P-OSBP signaling pathway. This pathway is essential for the generation of PI4P at the Golgi, which serves as a docking site for OSBP. The viral non-structural protein 3A of many enteroviruses can recruit phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) to the replication organelles, leading to an enrichment of PI4P. This high concentration of PI4P recruits OSBP to these sites, facilitating the transport of cholesterol, which is necessary for the structural integrity and function of the replication organelles. This compound disrupts this pathway by inhibiting OSBP's function.

Caption: The PI4KIIIβ-PI4P-OSBP cholesterol transport pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with OSBP.

In Vitro Liposomal Sterol Transfer Assay

This assay is designed to measure the ability of OSBP to transfer a fluorescent sterol analogue, dehydroergosterol (DHE), between two distinct liposome populations mimicking the ER and Golgi membranes.

Workflow Diagram:

Caption: Workflow for the in vitro liposomal sterol transfer assay.

Methodology:

-

Liposome Preparation:

-

Donor (ER-like) Liposomes: Prepare liposomes containing a defined lipid composition including a fluorescent sterol (e.g., dehydroergosterol - DHE).

-

Acceptor (Golgi-like) Liposomes: Prepare liposomes with a different lipid composition containing a fluorescent acceptor molecule (e.g., Dansyl-PE).

-

-

Assay Setup:

-

In a fluorescence cuvette, combine the donor and acceptor liposomes.

-

Add purified recombinant OSBP to the mixture.

-

Add this compound at various concentrations (a vehicle control, typically DMSO, is used for comparison).

-

-

Measurement:

-

Incubate the reaction mixture at 37°C.

-

Monitor the Förster Resonance Energy Transfer (FRET) between DHE (donor) and Dansyl-PE (acceptor) over time. An increase in FRET indicates the transfer of DHE from donor to acceptor liposomes.

-

-

Data Analysis:

-

Calculate the rate of sterol transfer in the presence and absence of this compound.

-

Determine the concentration of this compound that causes 50% inhibition of OSBP-mediated sterol transfer (IC50).

-

Bimolecular Fluorescence Complementation (BiFC) Assay

This cell-based assay is used to visualize the interaction between OSBP and its ER-anchored partner, VAP-A (VAMP-associated protein A), and to assess the effect of this compound on this interaction.

Methodology:

-

Plasmid Construction:

-

Clone the coding sequence of OSBP in-frame with the N-terminal fragment of a fluorescent protein (e.g., Venus, VN).

-

Clone the coding sequence of VAP-A in-frame with the C-terminal fragment of the same fluorescent protein (VC).

-

-

Cell Transfection:

-

Co-transfect mammalian cells (e.g., HeLa or HEK293T) with the VN-OSBP and VC-VAP-A plasmids.

-

-

Compound Treatment:

-

After allowing for protein expression (typically 24 hours), treat the cells with this compound or a vehicle control.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope. If OSBP and VAP-A interact, the VN and VC fragments will be brought into close proximity, leading to the reconstitution of the fluorescent protein and the emission of a fluorescent signal.

-

Quantify the intensity and localization of the BiFC signal in treated versus untreated cells to determine if this compound disrupts the OSBP-VAP-A interaction.

-

Conclusion

This compound is a potent antiviral compound that primarily targets the host cellular protein OSBP. By inhibiting the lipid transfer function of OSBP, this compound disrupts the PI4KIIIβ-PI4P-OSBP pathway, which is crucial for the formation of replication organelles for a variety of RNA viruses. The quantitative data on its antiviral activity, combined with the detailed understanding of its mechanism of action, make this compound a promising candidate for further preclinical and clinical development as a broad-spectrum antiviral agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other OSBP inhibitors.

References

Methodological & Application

Application Notes and Protocols for TTP-8307 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTP-8307 is an antiviral compound demonstrating potent inhibitory activity against a range of viruses, primarily within the Picornaviridae family, including enteroviruses and rhinoviruses. Its mechanism of action involves the direct inhibition of the host protein Oxysterol-Binding Protein (OSBP).[1] OSBP is a critical component of the PI4KIIIβ-PI4P-OSBP pathway, which many viruses hijack to facilitate the formation of their replication organelles by directing cholesterol to these sites.[1] By targeting OSBP, this compound disrupts this essential process, thereby inhibiting viral replication.[1] The antiviral activity of this compound has also been observed against other viruses that rely on OSBP, such as the encephalomyocarditis virus (a picornavirus) and Hepatitis C virus (a flavivirus).[1]

These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of this compound. The described methodologies include a plaque reduction assay to determine the half-maximal effective concentration (EC50) and a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50), which together are used to calculate the selectivity index (SI).

Data Presentation

The antiviral activity and cytotoxicity of this compound can be summarized in the following tables. Data presented is a compilation from available literature. Researchers should generate their own data for specific viruses and cell lines of interest.

Table 1: Antiviral Activity of this compound (EC50 Values)

| Virus | Strain | Cell Line | EC50 (µM) |

| Coxsackievirus B3 | Nancy | Vero | 1.2[2][3] |

| Poliovirus | Sabin (unspecified strain) | Not specified | 0.85[2][3] |

| Coxsackievirus A16 | Not specified | Not specified | 5.34[2][3] |

| Coxsackievirus A21 | Not specified | Not specified | 5.34[2][3] |

| Human Rhinovirus 2 | Not specified | Not specified | Inhibitory activity noted |

| Human Rhinovirus 29 | Not specified | Not specified | Inhibitory activity noted |

| Human Rhinovirus 39 | Not specified | Not specified | Inhibitory activity noted |

| Human Rhinovirus 45 | Not specified | Not specified | Inhibitory activity noted |

| Human Rhinovirus 63 | Not specified | Not specified | Inhibitory activity noted |

| Human Rhinovirus 85 | Not specified | Not specified | Inhibitory activity noted |

| Encephalomyocarditis virus (EMCV) | Not specified | Not specified | Inhibitory activity noted[3] |

| Hepatitis C Virus (HCV) | Not specified | Not specified | Inhibitory activity noted[3] |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Virus | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero | To be determined | Coxsackievirus B3 | 1.2 | To be calculated |

| User-defined | To be determined | User-defined | To be determined | To be calculated |

Experimental Protocols

Cell Culture and Virus Propagation

Materials:

-

Appropriate host cell line (e.g., Vero, HeLa)

-

Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)

-

Virus stock of interest

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

-

Culture the selected host cells in T-75 flasks until they reach approximately 90% confluency.

-

Infect the confluent cell monolayer with the virus stock at a low multiplicity of infection (MOI).

-

Incubate the infected cells at 37°C until significant cytopathic effect (CPE) is observed (typically 2-3 days).

-

Harvest the virus-containing supernatant and clarify by centrifugation to remove cell debris.

-

Aliquot the virus stock and store at -80°C.

-

Determine the virus titer using a standard plaque assay.

Plaque Reduction Assay for EC50 Determination

This assay measures the reduction in the number of viral plaques in the presence of the antiviral compound.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Confluent monolayers of host cells in 6-well plates

-

Virus stock of known titer

-

Serum-free medium

-

Overlay medium (e.g., 1.2% methylcellulose in growth medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10%) for fixing

Protocol:

-

Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Add the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

-

After the incubation period, remove the virus inoculum.

-

Add the different concentrations of this compound (in duplicate or triplicate) to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay the cells with the overlay medium.

-

Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay for CC50 Determination (MTT Assay)

This assay determines the concentration of the compound that reduces cell viability by 50%.

Materials:

-

This compound stock solution

-

Host cells

-

96-well plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Protocol:

-

Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the cells and add the different concentrations of this compound (in triplicate or quadruplicate). Include a cell control (no compound).

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Cell-Based Assays for Characterizing Putative Inhibitors of the RAGE Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature exclusively identifies TTP-8307 as an antiviral compound that functions by directly inhibiting the Oxysterol-Binding Protein (OSBP).[1][2][3][4] Its mechanism of action is linked to the PI4KIIIβ-PI4P-OSBP pathway, which is crucial for the replication of various viruses, including enteroviruses.[1][2][3] To date, there is no published evidence linking this compound to the Receptor for Advanced Glycation End products (RAGE) signaling pathway. The following application notes are provided based on the user's query to evaluate a compound's efficacy against the RAGE pathway. These protocols are standard methods for characterizing inhibitors of RAGE signaling.

Introduction to RAGE Signaling

The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand cell surface receptor belonging to the immunoglobulin superfamily.[5] It plays a critical role in chronic inflammation and is implicated in various diseases, including diabetes complications, neurodegenerative disorders, and cancer.[6] RAGE is activated by a diverse range of ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1).[7]

Ligand binding to RAGE triggers a cascade of intracellular signaling events, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][8] This leads to the upregulation of pro-inflammatory cytokines and a positive feedback loop that further increases RAGE expression, thus perpetuating the inflammatory response.[5]

The diagram below illustrates the core RAGE signaling pathway.

References

- 1. Uncovering oxysterol-binding protein (OSBP) as a target of the anti-enteroviral compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. researchgate.net [researchgate.net]

- 5. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for TTP-8307 in Plaque Reduction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTP-8307 is an antiviral compound demonstrating potent inhibitory effects against a range of viruses, particularly within the Picornaviridae family, which includes enteroviruses and rhinoviruses.[1] Its mechanism of action involves the inhibition of oxysterol-binding protein (OSBP), a crucial host factor for viral replication.[1] Enteroviruses hijack the PI4KIIIβ-PI4P-OSBP pathway to facilitate the transport of cholesterol to their replication organelles. By directly targeting OSBP, this compound disrupts this process, thereby inhibiting viral RNA synthesis.[1] The plaque reduction assay is a standard and reliable method for quantifying the infectivity of lytic viruses and is widely used to determine the efficacy of antiviral compounds. This document provides detailed protocols for utilizing a plaque reduction assay to evaluate the antiviral activity of this compound.

Mechanism of Action: this compound Inhibition of Viral Replication

This compound's antiviral activity stems from its ability to disrupt the formation of viral replication organelles. Many positive-strand RNA viruses, including enteroviruses, remodel host cell membranes to create these specialized compartments for their replication. This process is heavily reliant on the host cell's lipid metabolism. Specifically, enteroviruses co-opt the PI4KIIIβ-PI4P-OSBP pathway to accumulate cholesterol at the sites of replication. This compound acts as a direct inhibitor of OSBP, preventing the transport of cholesterol and disrupting the integrity of the replication organelles, which ultimately halts viral replication.

Data Presentation

The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. It is also crucial to assess the compound's cytotoxicity to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound Against Various Enteroviruses

| Virus Strain | Cell Line | EC50 (µM) |

| Coxsackievirus B3 (CVB3) Nancy | Vero | 1.2[1] |

| Sabin poliovirus | - | 0.85[1] |

| Enterovirus A16 | - | 5.34[1] |

| Enterovirus A21 | - | 5.34[1] |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) |

| Vero | Data not available |

| HeLa | Data not available |

Note: Specific CC50 values for this compound were not available in the searched literature. It is recommended to determine the CC50 in the cell line used for the plaque reduction assay to calculate the Selectivity Index (SI = CC50/EC50).

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of this compound for the host cells used in the plaque assay.

Materials:

-

Host cells (e.g., Vero or HeLa)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

-

After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a cell-only control.

-

Incubate the plate for the same duration as the planned plaque reduction assay (e.g., 48-72 hours).

-

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay

This protocol details the steps to evaluate the antiviral activity of this compound.

Materials:

-

Host cells (e.g., Vero or HeLa)

-

Virus stock (e.g., Coxsackievirus B3)

-

Cell culture medium (DMEM) with 10% FBS

-

Infection medium (DMEM with 2% FBS)

-

This compound stock solution (in DMSO)

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., 1% methylcellulose or agarose in infection medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10% in PBS) for fixing

Procedure:

-

Cell Seeding: Seed host cells (e.g., Vero cells) into 6-well or 12-well plates to form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium. The highest concentration should be below the determined CC50 value. Include a "no drug" virus control and a "no virus" cell control.

-

Virus Infection:

-

When the cell monolayer is confluent, aspirate the growth medium.

-

Wash the cells once with sterile PBS.

-

Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units, PFU) diluted in a small volume of infection medium.

-

Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

-

Treatment and Overlay:

-

After the adsorption period, aspirate the virus inoculum.

-

Gently add the overlay medium containing the different concentrations of this compound to the respective wells. For the virus control, add overlay medium with the vehicle (DMSO). For the cell control, add overlay medium without virus or compound.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until distinct plaques are visible in the virus control wells.

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the formalin and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry. Viable cells will be stained purple, while plaques will appear as clear zones.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

The plaque reduction assay is a robust method for evaluating the antiviral activity of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the efficacy of this compound against various enteroviruses. The provided information on this compound's mechanism of action and its known EC50 values against specific viruses serves as a valuable resource for scientists engaged in antiviral drug discovery and development.

References

Application Notes and Protocols for Utilizing TTP-8307 in a Renilla Luciferase-CVB3 Replication Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TTP-8307, a potent inhibitor of enterovirus replication, in a Renilla luciferase-based assay to monitor Coxsackievirus B3 (CVB3) replication. The provided protocols and data will enable researchers to effectively screen and characterize antiviral compounds targeting enterovirus replication.

Introduction

Coxsackievirus B3 (CVB3), a member of the Enterovirus genus within the Picornaviridae family, is a significant human pathogen associated with a range of diseases, including myocarditis, pancreatitis, and aseptic meningitis.[1][2][3] A critical step in the enterovirus life cycle is the formation of replication organelles, where viral RNA replication occurs.[2][3][4] Enteroviruses manipulate host cell machinery, specifically hijacking lipid homeostasis pathways, to construct these specialized compartments.[2][3]

This compound has been identified as a broad-spectrum inhibitor of enterovirus and rhinovirus replication.[1][5] Its mechanism of action involves the inhibition of viral RNA synthesis.[1][5] Further studies have revealed that this compound targets the host protein oxysterol-binding protein (OSBP).[2][3][4][6] OSBP is a key component of the PI4KIIIβ-PI4P-OSBP pathway, which enteroviruses exploit to transport cholesterol to their replication organelles.[2][3] By inhibiting OSBP, this compound disrupts this essential process, thereby blocking viral replication.[2][3][4]

The Renilla luciferase (RLuc) reporter assay is a highly sensitive method for quantifying viral replication.[7][8][9] By incorporating the RLuc gene into the CVB3 genome (RLuc-CVB3), the level of luciferase expression becomes directly proportional to the extent of viral replication.[10] This allows for a high-throughput and quantitative assessment of antiviral compounds.

Mechanism of Action of this compound

This compound exerts its antiviral effect by targeting the host cellular protein OSBP. The inhibition of OSBP disrupts the PI4KIIIβ-PI4P-OSBP pathway, which is crucial for the formation of viral replication organelles.

Quantitative Data Summary

The antiviral activity of this compound against CVB3 can be quantified by determining its half-maximal effective concentration (EC50).

| Compound | Virus | Cell Line | Assay | EC50 (µM) | Reference |

| This compound | CVB3 (Nancy strain) | Vero | Plaque Reduction | ~1.2 | [1] |

| This compound | RLuc-CVB3 | HeLa | Luciferase Assay | Not specified, but potent inhibition shown | |

| This compound | Poliovirus (Sabin strains) | - | - | 0.85 | |

| This compound | Enterovirus A16 | - | - | 5.34 | [5] |

| This compound | Enterovirus A21 | - | - | 5.34 | [5] |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Line: HeLa cells are suitable for CVB3 replication and luciferase assays.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: RLuc-CVB3 Virus Propagation and Tittering

-

Virus Stock Preparation:

-

Infect a T75 flask of HeLa cells at 80-90% confluency with RLuc-CVB3 at a low multiplicity of infection (MOI) of 0.01.

-

Incubate at 37°C until 90-100% cytopathic effect (CPE) is observed (typically 24-48 hours).

-

Harvest the cells and supernatant. Subject the mixture to three freeze-thaw cycles to release intracellular virus particles.

-

Centrifuge at 3,000 x g for 15 minutes to pellet cell debris.

-

Collect the supernatant containing the virus stock and store in aliquots at -80°C.

-

-

Virus Tittering (Plaque Assay):

-

Seed HeLa cells in 6-well plates and grow to 90-100% confluency.

-

Prepare 10-fold serial dilutions of the RLuc-CVB3 virus stock in serum-free DMEM.

-

Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes.

-

Prepare a 2X overlay medium (e.g., 2X DMEM, 4% FBS, 2% Pen-Strep) and mix it 1:1 with molten 1.2% agarose in water.

-

After the 1-hour incubation, remove the virus inoculum and add 2 mL of the agarose overlay to each well.

-

Allow the overlay to solidify at room temperature, then incubate the plates at 37°C.

-

After 48-72 hours, stain the cells with crystal violet to visualize and count the plaques.

-

Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

-

Protocol 3: Renilla Luciferase-CVB3 Replication Assay